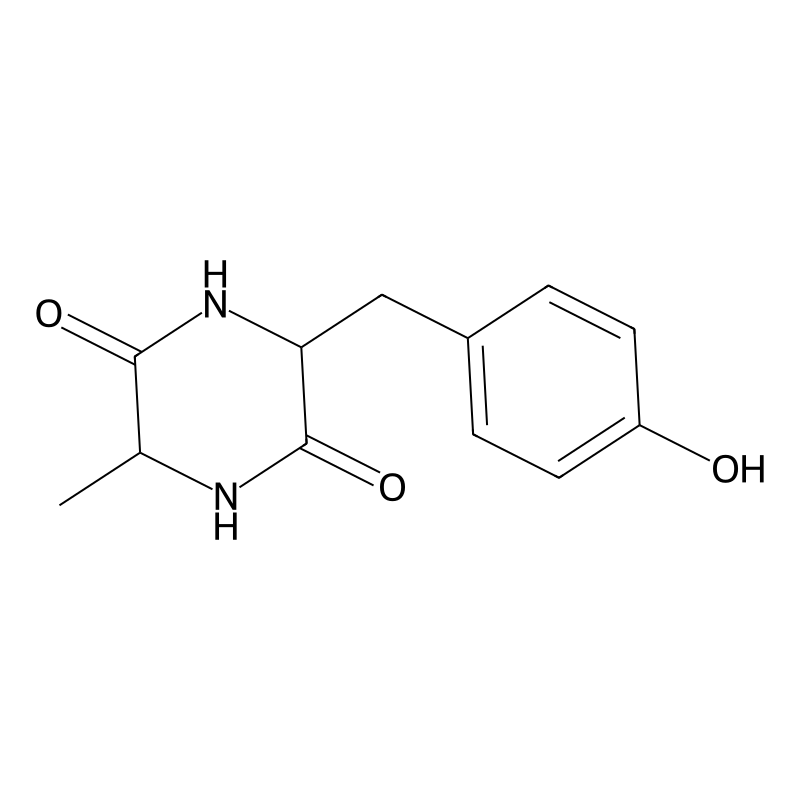

Cyclo(Ala-Tyr)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a cyclic dipeptide or diketopiperazine compound formed from the amino acids alanine and tyrosine. This compound is characterized by its unique cyclic structure, which influences its chemical properties and biological activities. Cyclo(Ala-Tyr) belongs to a class of compounds that are increasingly recognized for their potential therapeutic applications due to their diverse interactions with biological systems.

There is no documented information on the mechanism of action for this specific compound. However, similar cyclic dipeptides can exhibit various biological activities depending on their structure. For instance, cyclodipeptides formed from tyrosine can play roles in hormone regulation and neurotransmission [].

- Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert Cyclo(Ala-Tyr) into reduced forms.

- Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide and alkyl halides, allowing for the modification of the compound's functional groups .

These reactions are facilitated by the functional groups present in the alanine and tyrosine residues, which contribute to the compound's reactivity.

Cyclo(Ala-Tyr) exhibits a range of biological activities attributed to its cyclic structure. It interacts with various enzymes and proteins, influencing cellular processes such as:

- Cell Signaling: The compound can modulate signaling pathways, affecting gene expression and cellular metabolism.

- Enzyme Interaction: Cyclo(Ala-Tyr) may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways .

- Pharmacological Effects: Studies indicate that cyclic dipeptides like Cyclo(Ala-Tyr) have potential therapeutic effects, including antimicrobial and anticancer activities .

The synthesis of Cyclo(Ala-Tyr) can be achieved through several methods:

- Chemical Synthesis: This involves protecting the side chain groups of alanine and tyrosine, followed by coupling and cyclization reactions. Protecting groups are removed post-cyclization to yield the final product.

- Enzymatic Synthesis: Utilizing enzymes such as L-amino acid ligase from Bacillus subtilis allows for efficient one-pot production of Cyclo(Ala-Tyr). This method is advantageous for large-scale production due to its high yield and productivity .

Cyclo(Ala-Tyr) has several applications in various fields:

- Pharmaceutical Development: Its unique properties make it a candidate for drug design, particularly in developing novel therapeutics targeting specific diseases.

- Biotechnology: The compound's ability to interact with biological systems makes it useful in biotechnological applications, including enzyme engineering and metabolic pathway manipulation.

- Research: Cyclo(Ala-Tyr) serves as a model compound for studying cyclic dipeptide structures and their biological implications .

Research into the interactions of Cyclo(Ala-Tyr) with other biomolecules reveals its potential roles in modulating cellular functions. Key findings include:

- Binding Affinity: The cyclic structure enhances binding interactions with target proteins, potentially leading to increased efficacy in therapeutic applications.

- Cellular Effects: Studies indicate that Cyclo(Ala-Tyr) can influence membrane integrity and cellular signaling pathways, demonstrating its multifaceted biological activity .

Cyclo(Ala-Tyr) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

Uniqueness of Cyclo(Ala-Tyr)

Cyclo(Ala-Tyr) is distinguished by its specific combination of alanine and tyrosine residues, which contribute to its unique biochemical properties. The presence of both hydrophobic (alanine) and aromatic (tyrosine) components allows for versatile interactions within biological systems, setting it apart from other cyclic dipeptides.